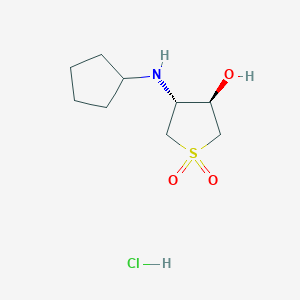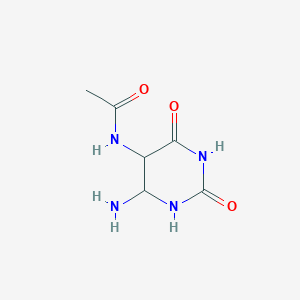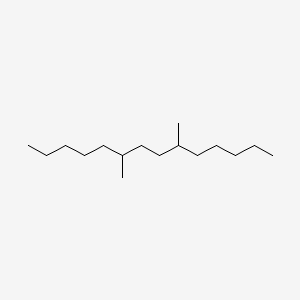
trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride: is a chemical compound with a complex structure.
Vorbereitungsmethoden
The synthesis of trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride involves several steps. The synthetic routes typically include the reaction of cyclopentylamine with a suitable thiophene derivative under controlled conditions. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters to achieve cost-effective and efficient production .
Analyse Chemischer Reaktionen
trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride stands out due to its unique structure and properties. Similar compounds include:
- trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol
- trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol sulfate
The uniqueness of this compound lies in its specific interactions and effects, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C9H18ClNO3S |
|---|---|
Molekulargewicht |
255.76 g/mol |
IUPAC-Name |
(3R,4R)-4-(cyclopentylamino)-1,1-dioxothiolan-3-ol;hydrochloride |
InChI |
InChI=1S/C9H17NO3S.ClH/c11-9-6-14(12,13)5-8(9)10-7-3-1-2-4-7;/h7-11H,1-6H2;1H/t8-,9-;/m0./s1 |
InChI-Schlüssel |
AQIBIGFECQXVPL-OZZZDHQUSA-N |
Isomerische SMILES |
C1CCC(C1)N[C@H]2CS(=O)(=O)C[C@@H]2O.Cl |
Kanonische SMILES |
C1CCC(C1)NC2CS(=O)(=O)CC2O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-(3-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13801835.png)


![3,5-Dibromo-2-[[[(4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801847.png)





